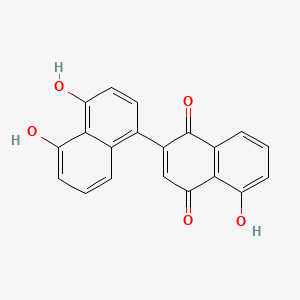
Hypoxylone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoxylone is a hydroxy-1,4-naphthoquinone.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
Antimicrobial Activity
Hypoxylone has demonstrated notable efficacy in inhibiting biofilm formation by pathogenic bacteria, particularly Staphylococcus aureus. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional treatments. Research indicates that this compound can prevent biofilm formation at subtoxic concentrations, thus presenting a promising avenue for developing treatments against persistent infections associated with biofilms .
Anti-inflammatory Properties
Studies have shown that compounds derived from Hypoxylon fragiforme, including this compound, can modulate immune responses. For instance, certain metabolites have been reported to inhibit the production of pro-inflammatory cytokines such as nitric oxide and interleukin-6 in macrophages. This dual action—antimicrobial and anti-inflammatory—highlights the therapeutic promise of this compound in treating infections and inflammatory conditions.
Related Compounds
This compound is part of a broader class of secondary metabolites produced by Hypoxylon species. Below is a comparison of several notable compounds derived from this genus:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Sclerin | Hypoxylon fragiforme | Inhibits biofilm formation | High specificity against Staphylococcus aureus |
| Azaphilones | Various Hypoxylon spp. | Antimicrobial and cytotoxic effects | Diverse structural variants with unique activities |
| Cytochalasins | Various fungi | Antifungal and cytotoxic properties | Known for disrupting cytoskeletal functions |
| Cohaerins A & B | Hypoxylon sp. | Antimicrobial | Unprecedented chemical structures |
These compounds illustrate the diversity within the Hypoxylon genus and their potential applications across various fields.
Case Studies
Several studies have explored the applications of this compound and related compounds:
- Biofilm Inhibition : A study on Hypoxylon fragiforme revealed that sclerin and its derivatives significantly inhibited biofilm formation by Staphylococcus aureus, achieving up to 86% inhibition at specific concentrations . This finding underscores the potential of this compound as a therapeutic agent against bacterial infections.
- Cytotoxicity Assays : Research involving cytotoxicity assays on various cell lines (e.g., L-929 mouse fibroblasts) demonstrated that certain metabolites from Hypoxylon fragiforme exhibited varying degrees of cytotoxicity, suggesting their potential use in cancer treatment .
- Fermentation Studies : The synthesis of this compound typically occurs through fermentation processes involving Hypoxylon fragiforme. These studies focus on optimizing culture conditions to enhance metabolite production while maintaining biological activity.
Eigenschaften
CAS-Nummer |
89701-95-1 |
|---|---|
Molekularformel |
C20H12O5 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-(4,5-dihydroxynaphthalen-1-yl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O5/c21-14-5-1-3-11-10(7-8-16(23)18(11)14)13-9-17(24)19-12(20(13)25)4-2-6-15(19)22/h1-9,21-23H |
InChI-Schlüssel |
DWPXLJQPGHLLCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)C3=CC(=O)C4=C(C3=O)C=CC=C4O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















